

A Technical Guide to Hesperetin-13C-d3: Sourcing and Application in Research

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Compound of Interest

Compound Name: *Hesperetin-13C-d3*

Cat. No.: *B10817460*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Hesperetin-13C-d3**, a key isotopically labeled internal standard for the accurate quantification of hesperetin in complex biological matrices. This document outlines commercially available sources for **Hesperetin-13C-d3**, details its application in experimental protocols, and illustrates the key signaling pathways influenced by its unlabeled counterpart, hesperetin.

Hesperetin-13C-d3: Supplier Information

Hesperetin-13C-d3 is intended for use as an internal standard for the quantification of hesperetin by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[1][2][3]. Several specialized chemical suppliers offer this stable isotope-labeled compound. While pricing is often available only upon request, the following table summarizes key information from various suppliers to aid in procurement.

Supplier	Catalog Number	CAS Number	Purity	Notes
Cayman Chemical	28806	2750534-85-9	≥99% deuterated forms (d1-d3)	Provided as a solid. Soluble in Acetonitrile:Methanol (1:1), DMF, and DMSO.[1]
LGC Standards	TRC-H289007-25MG	Not specified	Not specified	
Clearsynth	Not specified	2750534-85-9	Not specified	Accompanied by a Certificate of Analysis.[4]
Simson Pharma Limited	Not specified	2750534-85-9	Not specified	Accompanied by a Certificate of Analysis. Available via custom synthesis.
Clinivex	Not specified	Not specified	Not specified	Labeled Hesperetin (H289500, CAS: 520-33-2). For research and development purposes only.
Labclinics	28806-500	Not specified	Not specified	Distributes Cayman Chemical product.

Experimental Protocols: Quantification of Hesperetin using LC-MS/MS with Hesperetin-13C-d3

as an Internal Standard

The following protocol is a representative method for the simultaneous quantification of hesperidin and hesperetin in plasma, adapted from validated LC-MS/MS methods. **Hesperetin-13C-d3** serves as an ideal internal standard for hesperetin due to its similar chemical properties and distinct mass.

1. Sample Preparation: Solid-Phase Extraction (SPE)

- Objective: To extract hesperetin and the internal standard from plasma while removing interfering substances.
- Materials: HyperSep Retain PEP column, 0.1% formic acid in water, acetonitrile.
- Procedure:
 - Condition the SPE column with acetonitrile followed by 0.1% formic acid in water.
 - Load the plasma sample, to which a known concentration of **Hesperetin-13C-d3** has been added, onto the column.
 - Wash the column with 0.1% formic acid in water to remove polar impurities.
 - Elute the analytes with acetonitrile.
 - Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

- Objective: To chromatographically separate and quantify hesperetin using its stable isotope-labeled internal standard.
- Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
- Chromatographic Conditions:

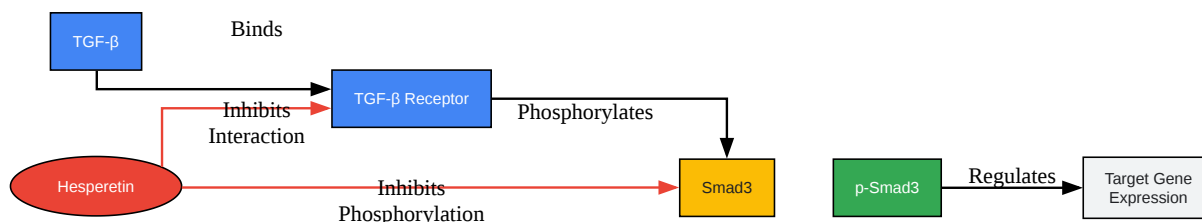
- Column: A reversed-phase column, such as a Hypersil GOLD Phenyl column, is suitable for separation.
- Mobile Phase: A gradient elution using 0.1% formic acid in water and acetonitrile is commonly employed.
- Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray ionization (ESI) is used. For hesperetin and its internal standard, negative ionization mode is often preferred.
 - Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
 - MRM Transitions:
 - Hesperetin: m/z 301.3 → 164.1
 - **Hesperetin-13C-d3** (as rac-hesperetin-d3): m/z 304.3 → 164.1

3. Data Analysis

- The concentration of hesperetin in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of hesperetin and a fixed concentration of **Hesperetin-13C-d3**.

Key Signaling Pathways Modulated by Hesperetin

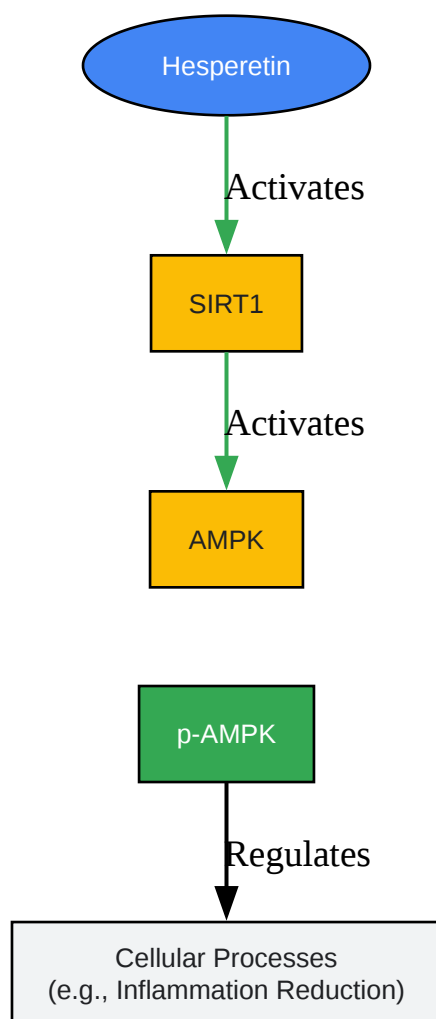
Hesperetin, the unlabeled analogue of the internal standard, is known to modulate several key signaling pathways involved in cellular processes. Understanding these pathways is crucial for researchers investigating the therapeutic potential of hesperetin.



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Caption: Hesperetin inhibits the TGF-β signaling pathway.

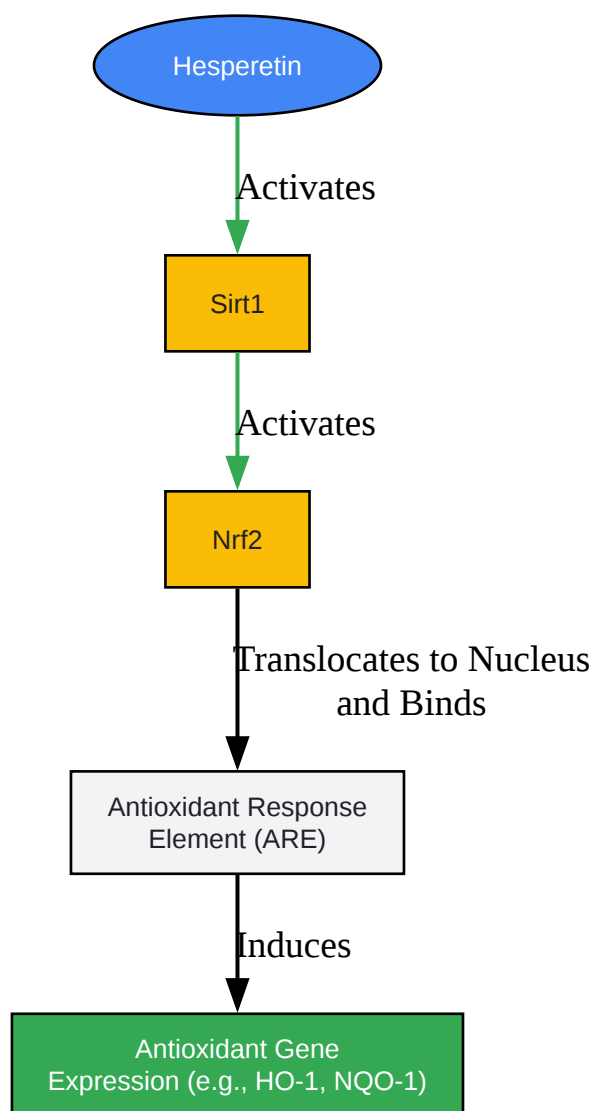
Hesperetin has been shown to interfere with the transforming growth factor-β (TGF-β) signaling pathway by inhibiting the interaction between the ligand and its receptor. This action subsequently leads to a reduction in the phosphorylation of Smad3, a key downstream effector, thereby modulating target gene expression.



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Caption: Hesperetin activates the SIRT1-AMPK signaling pathway.

In various cell types, including hepatocytes and chondrocytes, hesperetin acts as a potent bioactivator of the SIRT1-AMPK signaling pathway. By activating SIRT1, hesperetin promotes the phosphorylation and activation of AMPK, which in turn regulates downstream cellular processes, contributing to its anti-inflammatory and metabolic regulatory effects.



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Caption: Hesperetin modulates the Sirt1/Nrf2 signaling pathway.

Hesperetin has been demonstrated to counteract myocardial ischemia by modulating the Sirt1/Nrf2 signaling pathway. Its activation of Sirt1 leads to the activation of Nrf2, a transcription factor that binds to the antioxidant response element (ARE) in the promoter region of antioxidant genes. This results in the increased expression of protective enzymes like HO-1 and NQO-1, thereby suppressing oxidative stress, inflammation, and apoptosis.

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